molecular formula C14H12F3N3O3 B4392320 N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B4392320
M. Wt: 327.26 g/mol
InChI Key: BCDXNVZBYSXNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a synthetic organic compound that features a benzamide group attached to an imidazolidinone ring with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity and selectivity, while the imidazolidinone ring can modulate its overall activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2,5-dioxo-1-prop-2-enyl-4-(methyl)imidazolidin-4-yl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[2,5-dioxo-1-prop-2-enyl-4-(ethyl)imidazolidin-4-yl]benzamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

Conclusion

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a compound of significant interest due to its unique structural features and potential applications in various fields

Properties

IUPAC Name

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-2-8-20-11(22)13(14(15,16)17,19-12(20)23)18-10(21)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDXNVZBYSXNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
Reactant of Route 2
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.